molecular formula C9H9N3S B8690038 N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B8690038
M. Wt: 191.26 g/mol
InChI Key: WJQYIDQMBNPWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole and pyridine compounds.

Scientific Research Applications

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(3-pyridinyl)-3-thiazolamine
  • N-methyl-4-(3-pyridinyl)-2-thiazole
  • N-methyl-4-(3-pyridinyl)-2-thiazolidine

Uniqueness

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole and pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-3-2-4-11-5-7/h2-6H,1H3,(H,10,12)

InChI Key

WJQYIDQMBNPWRC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=CN=CC=C2

Origin of Product

United States

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